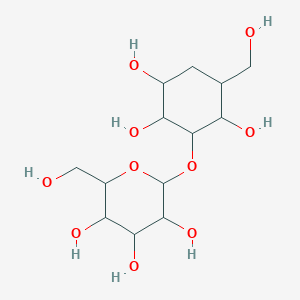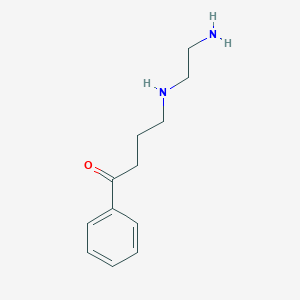
1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl-, also known as AEPP, is a chemical compound that has recently gained attention in scientific research due to its potential applications in drug development. AEPP is a derivative of phenethylamine, a naturally occurring compound found in the human body, and has been shown to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Medicinal Applications
Fabrication and Synthesis : 4-phenyl-2-butanone has been recognized for its role in synthesizing medicines aimed at reducing inflammation and containing codeine. The synthesis process involves multiple steps, including Claisen's condensation, nucleophilic addition, and substitution reactions, highlighting its significance in pharmaceutical manufacturing (Jiangli Zhang, 2005).
Enantioselective Addition : The enantioselective addition of diethylzinc to aldehydes, catalyzed by derivatives of 1-phenylethylamine, demonstrates the potential of related amino alcohols in synthesizing chiral secondary alcohols. This process is critical for producing compounds with high enantioselectivity, essential for various pharmacological applications (M. Asami et al., 2015).
Antimicrobial Agents : Substituted phenyl azetidines, derived from processes involving amino alcohols, have shown potential as antimicrobial agents. This suggests the relevance of such compounds in developing new treatments for bacterial and fungal infections (K. Doraswamy & P. Ramana, 2013).
Material Science and Chemistry
High-Pressure Measurements : Studies on monohydroxy alcohols with a single phenyl group, such as 1-phenyl-2-butanol, have revealed the importance of high-pressure measurements in understanding their molecular dynamics and properties. These findings are crucial for designing materials with specific characteristics (S. Kołodziej et al., 2020).
Biosynthesis of Chiral Amines : The biosynthesis of (R)-3-amino-1-butanol, a key intermediate in the treatment of HIV/AIDS, demonstrates the green and efficient production of chiral amines using transaminases. This highlights the compound's significance in sustainable pharmaceutical manufacturing (Xiao‐Ling Tang et al., 2019).
Corrosion Inhibition
- Anticorrosion Properties : Functionalization of copper surfaces with organic layers derived from phenyl aldehyde and amino alcohols, such as amino-2-propanol and 2-amino-1-butanol, has been investigated for its anticorrosion properties. This application is vital for protecting metal surfaces in various industrial contexts (Ana Chira et al., 2021).
Propriétés
IUPAC Name |
4-(2-aminoethylamino)-1-phenylbutan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-8-10-14-9-4-7-12(15)11-5-2-1-3-6-11/h1-3,5-6,14H,4,7-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVRJHARGFOWMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCNCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10161833 |
Source


|
| Record name | 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | |
CAS RN |
141809-45-2 |
Source


|
| Record name | 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141809452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanone, 4-((2-aminoethyl)amino)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10161833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

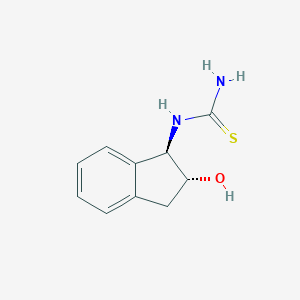
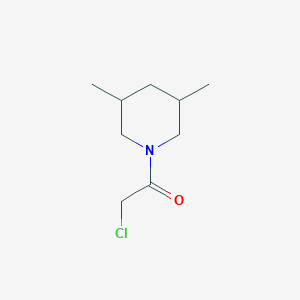
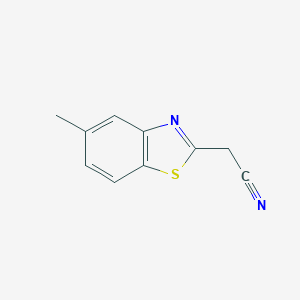
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B124507.png)
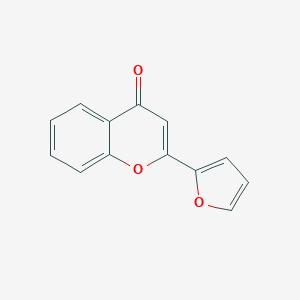
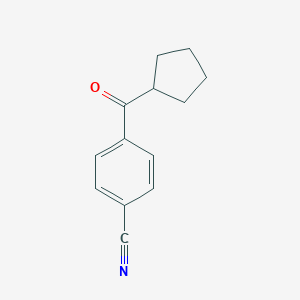
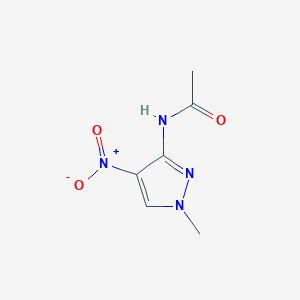
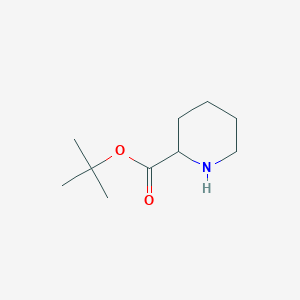
![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)


